molecular formula C8H14ClN5 B571527 2-Chloro-4-diethylamino-6-methylamino-s-triazine CAS No. 83807-82-3

2-Chloro-4-diethylamino-6-methylamino-s-triazine

Cat. No.: B571527
CAS No.: 83807-82-3
M. Wt: 215.685
InChI Key: JTOXFTHSONSSIJ-UHFFFAOYSA-N
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Description

2-Chloro-4-diethylamino-6-methylamino-s-triazine is a synthetic organic compound belonging to the s-triazine class of chemicals. It is known for its applications in various fields, including agriculture, where it is used as a herbicide. The compound has a molecular formula of C8H14ClN5 and a molecular weight of 215.68 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-diethylamino-6-methylamino-s-triazine typically involves the nucleophilic substitution of cyanuric chloride with diethylamine and methylamine. The reaction is carried out in the presence of a suitable solvent, such as 1,4-dioxane or 1,2-dichloroethane, and requires refluxing conditions to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-diethylamino-6-methylamino-s-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative of the triazine .

Scientific Research Applications

2-Chloro-4-diethylamino-6-methylamino-s-triazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including herbicidal and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the formulation of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-diethylamino-6-methylamino-s-triazine involves the inhibition of photosynthesis in plants. The compound targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant. This mechanism makes it an effective herbicide for controlling a wide range of weeds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylamino-6-diethylamino-s-triazine
  • 2-Chloro-4-methylamino-6-sec-butylamino-s-triazine

Uniqueness

Compared to other similar compounds, 2-Chloro-4-diethylamino-6-methylamino-s-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-2-N,2-N-diethyl-4-N-methyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN5/c1-4-14(5-2)8-12-6(9)11-7(10-3)13-8/h4-5H2,1-3H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOXFTHSONSSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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